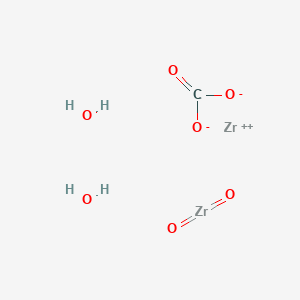
dioxozirconium;zirconium(2+);carbonate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxozirconium;zirconium(2+);carbonate;dihydrate is a compound that contains zirconium in its dioxo form, combined with carbonate and water molecules. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxozirconium;zirconium(2+);carbonate;dihydrate typically involves the reaction of zirconium salts with carbonate sources under controlled conditions. One common method is the co-precipitation technique, where zirconium salts such as zirconium oxychloride are reacted with sodium carbonate in an aqueous solution. The reaction is carried out at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale co-precipitation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced filtration and drying techniques helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dioxozirconium;zirconium(2+);carbonate;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide.
Reduction: Reduction reactions can convert it to lower oxidation states of zirconium.
Substitution: The carbonate group can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zirconium dioxide, zirconium hydroxide, and various zirconium salts depending on the reagents and conditions used .
Scientific Research Applications
Dioxozirconium;zirconium(2+);carbonate;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for use in drug delivery systems and biomedical implants due to its biocompatibility.
Industry: Utilized in the production of ceramics, pigments, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dioxozirconium;zirconium(2+);carbonate;dihydrate involves its interaction with molecular targets such as enzymes and cellular components. The compound can act as a catalyst, facilitating various chemical reactions by providing active sites for reactants. Its biocompatibility and stability make it suitable for biomedical applications, where it can interact with biological molecules without causing adverse effects .
Comparison with Similar Compounds
Similar Compounds
Zirconium dioxide: Known for its high thermal stability and used in ceramics and refractories.
Zirconium oxychloride: Used as a precursor for various zirconium compounds.
Zirconium hydroxide: Utilized in catalysis and as a precursor for zirconium-based materials.
Uniqueness
Dioxozirconium;zirconium(2+);carbonate;dihydrate is unique due to its specific combination of zirconium in the dioxo form with carbonate and water molecules. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
CH4O7Zr2 |
|---|---|
Molecular Weight |
310.49 g/mol |
IUPAC Name |
dioxozirconium;zirconium(2+);carbonate;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O.2O.2Zr/c2-1(3)4;;;;;;/h(H2,2,3,4);2*1H2;;;;/q;;;;;;+2/p-2 |
InChI Key |
PFNWDICSGDFZMW-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O=[Zr]=O.[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















